2'-Deoxycytidine-5'-diphosphate trisodium salt
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Overview
Description
2’-Deoxycytidine-5’-diphosphate trisodium salt is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, where the ribose sugar is replaced by deoxyribose, and it contains two phosphate groups attached to the 5’ position of the sugar. This compound is essential in DNA synthesis and repair, making it a significant molecule in molecular biology and biochemistry .
Mechanism of Action
Target of Action
The primary target of 2’-Deoxycytidine-5’-diphosphate trisodium salt, also known as dCDP, is the enzyme nucleotide diphosphate kinase (NDPK) . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA biosynthesis .
Mode of Action
dCDP acts as a substrate for NDPK . The enzyme catalyzes the conversion of dCDP into 2’-deoxycytidine 5’-triphosphate (dCTP), a critical component in DNA biosynthesis and reverse transcription . This conversion is a part of the multiple phosphorylation steps of cytidine .
Biochemical Pathways
The conversion of dCDP to dCTP by NDPK is a part of the de novo pathway of DNA biosynthesis . This pathway is essential for the replication and repair of DNA. The produced dCTP is incorporated into the growing DNA strand during DNA replication and repair .
Result of Action
The primary result of dCDP action is the production of dCTP, which supports DNA biosynthesis and reverse transcription . This leads to the formation of new DNA strands during replication and repair processes .
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine-5’-diphosphate trisodium salt plays a crucial role in biochemical reactions. It is used as a substrate of CDP (nucleoside diphosphate) kinase (2.7.4.6) for the production of dCTP to support DNA biosynthesis and reverse transcription .
Cellular Effects
The effects of 2’-Deoxycytidine-5’-diphosphate trisodium salt on various types of cells and cellular processes are primarily related to its role in DNA synthesis. By serving as a substrate for the production of dCTP, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects through its interactions with various biomolecules. It binds to nucleoside diphosphate kinases, leading to the production of dCTP. This process can influence enzyme activity, alter gene expression, and result in changes in DNA structure .
Metabolic Pathways
2’-Deoxycytidine-5’-diphosphate trisodium salt is involved in metabolic pathways related to DNA synthesis. It interacts with enzymes such as nucleoside diphosphate kinases and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :
- Dissolve deoxycytidine in an appropriate amount of water to form a solution.
- Add trisodium phosphate to the deoxycytidine solution at room temperature.
- Allow the reaction to proceed for several hours.
- Filter the reaction mixture to obtain the product as a white crystalline powder.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-5’-diphosphate trisodium salt follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes to meet industrial standards .
Chemical Reactions Analysis
2’-Deoxycytidine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-Deoxycytidine-5’-triphosphate, which is a substrate for DNA polymerases.
Deamination: The compound can be deaminated to form deoxyuridine diphosphate, which is further converted to deoxythymidine diphosphate.
Hydrolysis: It can undergo hydrolysis to yield deoxycytidine and inorganic phosphate.
Common reagents used in these reactions include kinase enzymes for phosphorylation and deaminase enzymes for deamination. The major products formed from these reactions are 2’-Deoxycytidine-5’-triphosphate and deoxyuridine diphosphate .
Scientific Research Applications
2’-Deoxycytidine-5’-diphosphate trisodium salt has a wide range of applications in scientific research, including :
DNA Synthesis and Repair: It is used as a substrate in DNA polymerase-driven reactions, such as polymerase chain reaction (PCR) and DNA sequencing.
Biochemical Studies: The compound is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.
Molecular Biology: It serves as a component in various molecular biology techniques, including reverse transcription and amplification refractory mutation system (ARMS)-PCR.
Medical Research: It is involved in research related to genetic mutations and DNA repair mechanisms.
Comparison with Similar Compounds
2’-Deoxycytidine-5’-diphosphate trisodium salt can be compared with other nucleoside diphosphates and triphosphates, such as:
2’-Deoxycytidine-5’-triphosphate: Similar in structure but contains an additional phosphate group, making it a direct substrate for DNA polymerases.
2’-Deoxyuridine-5’-diphosphate: Formed through the deamination of 2’-Deoxycytidine-5’-diphosphate and is involved in thymidine synthesis.
2’-Deoxyadenosine-5’-diphosphate: Another nucleoside diphosphate involved in DNA synthesis but with adenine as the nucleobase.
The uniqueness of 2’-Deoxycytidine-5’-diphosphate trisodium salt lies in its specific role in DNA synthesis and repair, as well as its regulatory functions in nucleotide metabolism .
Properties
CAS No. |
151151-32-5 |
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Molecular Formula |
C9H12N3Na3O10P2 |
Molecular Weight |
453.12 g/mol |
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
SXMDNHAPEVRFNF-UHFFFAOYSA-K |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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